[1,1'-Biphenyl]-4-carbonyl fluoride
Overview
Description
Biphenyl is a simple aromatic compound that consists of two benzene rings connected by a single bond . Fluoride is an inorganic, monatomic anion of fluorine, with the chemical formula F− . Carbonyl fluoride groups are often found in various organic compounds, contributing to their reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “[1,1’-Biphenyl]-4-carbonyl fluoride” would depend on its specific structure. Fluorides are known for their low global warming potentials and high dielectric strength .Scientific Research Applications
Pharmaceutical Analysis :
- A study by Jones, Heveran, and Senkowski (1971) details a method for determining carbon-bonded fluorine in various aromatic compounds, including those containing [1,1'-Biphenyl]-4-carbonyl fluoride, using sodium biphenyl reagent for fluorine liberation and a fluoride-specific ion electrode (Jones, Heveran, & Senkowski, 1971).
Organic Synthesis :
- Fawcett, Tullock, and Coffman (1962) explored the use of carbonyl fluoride, a compound related to [1,1'-Biphenyl]-4-carbonyl fluoride, as an intermediate in the synthesis of organic fluorine compounds (Fawcett, Tullock, & Coffman, 1962).
- Blessley et al. (2012) reported the palladium-catalyzed substitution and cross-coupling of benzylic fluorides, relevant to the study of biphenyl compounds like [1,1'-Biphenyl]-4-carbonyl fluoride (Blessley, Holden, Walker, Brown, & Gouverneur, 2012).
Catalysis and Bond Formation :
- Watson et al. (2009) developed a catalytic process for aryl fluorination using palladium and fluoride salts, which is significant for the synthesis of compounds like [1,1'-Biphenyl]-4-carbonyl fluoride (Watson, Su, Teverovskiy, Zhang, García-Fortanet, Kinzel, & Buchwald, 2009).
Fluorination Techniques :
- Liu et al. (2012) described a manganese catalyst for alkyl fluorination by fluoride ion, relevant to the functionalization of biphenyl structures (Liu, Huang, Cheng, Nielsen, Goddard, & Groves, 2012).
- Umemoto et al. (2010) discussed the use of phenylsulfur trifluorides for diverse fluorination capabilities, potentially applicable to biphenyl derivatives (Umemoto, Singh, Xu, & Saito, 2010).
Material Science :
- Kawaguchi and Morikawa (2018) synthesized poly(ether ketone)s with biphenyl side groups, demonstrating the application of biphenyl derivatives in high-performance polymers (Kawaguchi & Morikawa, 2018).
Analytical Techniques :
- The work of Venkateswarlu, Lacroix, and Kirsch (1993) on determining organic fluorine in blood serum using molecular absorption spectrometry is relevant to the analysis of compounds like [1,1'-Biphenyl]-4-carbonyl fluoride (Venkateswarlu, Lacroix, & Kirsch, 1993).
Environmental Chemistry :
- Selesi and Meckenstock (2009) studied the anaerobic degradation of biphenyl, a process relevant to understanding the environmental fate of biphenyl derivatives (Selesi & Meckenstock, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-phenylbenzoyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFCPWRSLIXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293137 | |
Record name | [1,1′-Biphenyl]-4-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbonyl fluoride | |
CAS RN |
2714-87-6 | |
Record name | [1,1′-Biphenyl]-4-carbonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2714-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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